molecular formula C12H8ClF2NO B1329093 3-Chloro-4-(3,4-difluorophenoxy)aniline CAS No. 946775-44-6

3-Chloro-4-(3,4-difluorophenoxy)aniline

Cat. No.: B1329093
CAS No.: 946775-44-6
M. Wt: 255.65 g/mol
InChI Key: SLRIPXPOBGGHON-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Chloro-4-(3,4-difluorophenoxy)aniline typically involves the reaction of 3,4-difluorophenol with 3-chloroaniline under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Chemical Reactions Analysis

3-Chloro-4-(3,4-difluorophenoxy)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: It can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3,4-difluorophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Chloro-4-(3,4-difluorophenoxy)aniline can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-chloro-4-(3,4-difluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO/c13-9-5-7(16)1-4-12(9)17-8-2-3-10(14)11(15)6-8/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRIPXPOBGGHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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